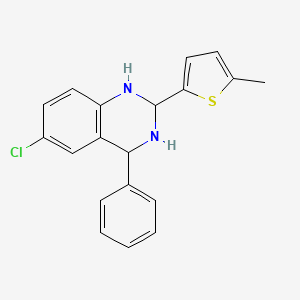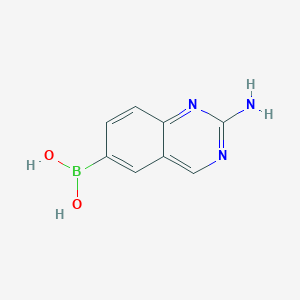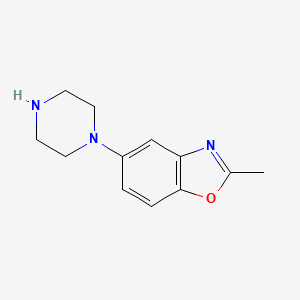![molecular formula C13H10N2O4 B15356004 4-[(4-Nitrophenyl)Amino]Benzoic Acid CAS No. 16124-69-9](/img/structure/B15356004.png)
4-[(4-Nitrophenyl)Amino]Benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Nitrophenyl)Amino]Benzoic Acid is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) and an amino group (-NH2) attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through a nitration reaction, where benzene is treated with nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Amination Reaction: The amino group can be introduced through an amination reaction, where the nitrobenzene undergoes reduction to form aniline, which is then reacted with benzoyl chloride to form the final product.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where raw materials are added in specific quantities and reacted under controlled conditions to ensure consistent product quality.
Continuous Process: Some industrial setups may use a continuous process, where raw materials are continuously fed into the reaction vessel, and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group, forming aniline derivatives.
Substitution: The amino group can undergo substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and carboxylic acids.
Reduction: Aniline derivatives.
Substitution: Amides, esters, and other substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceutical intermediates. Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the amino group can form hydrogen bonds and coordinate with metal ions.
Comparison with Similar Compounds
4-Nitroaniline: Similar structure but lacks the carboxylic acid group.
4-Aminobenzoic Acid: Similar structure but lacks the nitro group.
3-Nitroaniline: Similar structure but with the nitro group at a different position on the benzene ring.
Uniqueness: 4-[(4-Nitrophenyl)Amino]Benzoic Acid is unique due to the presence of both nitro and amino groups on the benzene ring, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
16124-69-9 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-(4-nitroanilino)benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(18)19/h1-8,14H,(H,16,17) |
InChI Key |
SPWISUSNVKQQAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)

![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)


![5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B15355963.png)
![2-methyl-N-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]propane-2-sulfinamide](/img/structure/B15355966.png)
![Tert-butyl 4-[(2-methyl-3-piperidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15355967.png)
![1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15355976.png)


![6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15355993.png)

